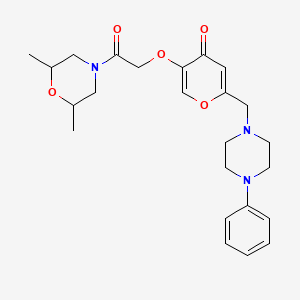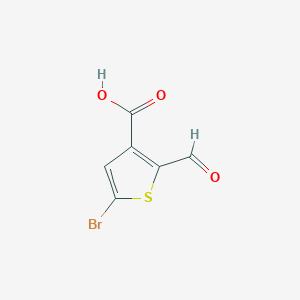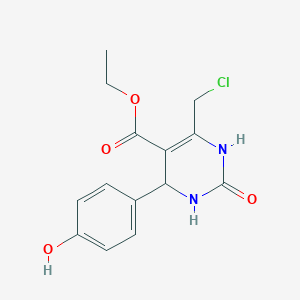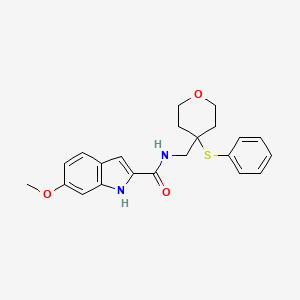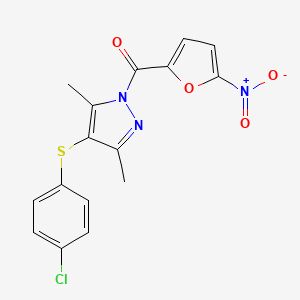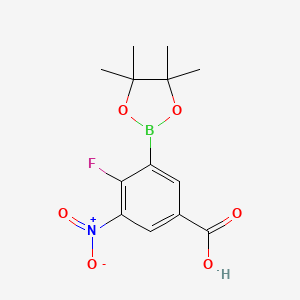
4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated benzoic acid derivatives often involves multistep reactions, including nitration, as seen in the preparation of 3-fluoro-2-substituted-6-nitro benzoic acids . The regioselectivity of nitration can be explained by the electronic effects of the substituents, which is also relevant for the synthesis of the compound . Additionally, the synthesis of heterocyclic compounds from fluorinated benzoic acids, as described in , could provide a pathway for the synthesis of the target compound by incorporating the tetramethyl-1,3,2-dioxaborolan-2-yl group.
Molecular Structure Analysis
The molecular structure of fluorinated nitrobenzoic acids is characterized by the presence of electron-withdrawing groups, such as fluorine and nitro groups, which can influence the acidity and reactivity of the compound . The presence of a dioxaborolan-2-yl group in the target compound would likely introduce additional complexity to the molecular structure, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Fluorinated benzoic acids can participate in various chemical reactions, including derivatization and cyclization . The presence of a nitro group can lead to further chemical transformations, such as reduction to an amino group, which can then be involved in subsequent reactions . The tetramethyl-1,3,2-dioxaborolan-2-yl group in the target compound may also offer unique reactivity, particularly in cross-coupling reactions commonly used in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzoic acids are influenced by their substituents. For example, the introduction of fluorine atoms can enhance the acidity of benzimidazolyl-substituted nitronyl nitroxides significantly . The mesomorphic properties of phenyl 4-(5-alkyl-1,3,2-dioxaborin-2-yl) benzoates, which include fluorinated derivatives, show that lateral fluoro-substitution can affect the phase transition temperatures and stability of the smectic A phase . These findings suggest that the physical properties of the target compound would be similarly affected by its fluorine and dioxaborolan-2-yl substituents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis and Crystal Structure : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a related compound, is synthesized via a three-step substitution reaction. Its structure is confirmed by FTIR, NMR, and mass spectrometry, and crystallographically analyzed using X-ray diffraction and density functional theory (DFT). This provides insights into the molecular structures and physicochemical properties of such compounds (Huang et al., 2021).
Imaging and Detection Applications
PET Imaging : Synthesis of a fluorine-18-labeled bexarotene analogue, a compound similar to 4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, for PET imaging of retinoid X receptor. This highlights the potential use of fluorinated compounds in imaging applications (Wang et al., 2014).
Hydrogen Peroxide Vapor Detection : The compound's derivatives are explored for detecting hydrogen peroxide vapor, demonstrating the utility of such fluorinated compounds in sensitive detection technologies (Fu et al., 2016).
Biological Applications
- Fluorescent Prochelator for Metal Ions : Research on boronic ester-based fluorescent prochelators that respond to hydrogen peroxide and metal ions by decreasing fluorescence, indicating potential applications in biological systems (Hyman & Franz, 2012).
Eigenschaften
IUPAC Name |
4-fluoro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO6/c1-12(2)13(3,4)22-14(21-12)8-5-7(11(17)18)6-9(10(8)15)16(19)20/h5-6H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAJGXSZZZHGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2509206.png)
![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide](/img/structure/B2509207.png)
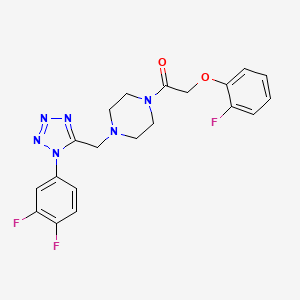
![5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2509209.png)
![N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide](/img/structure/B2509211.png)
![N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine](/img/structure/B2509214.png)

![N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide](/img/structure/B2509216.png)
